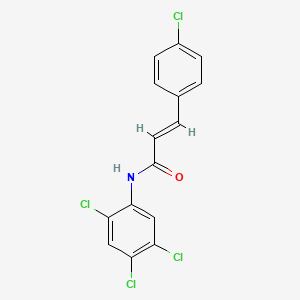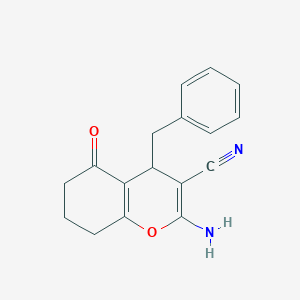![molecular formula C17H19BrO3 B5129474 1-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene](/img/structure/B5129474.png)
1-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene, also known as BDP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BDP is a member of the family of compounds known as aryl bromides, which are widely used in organic synthesis.
作用機序
The mechanism of action of 1-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene is not fully understood, but it is believed to involve the formation of reactive intermediates that can react with other molecules to form new compounds. This compound is known to undergo a range of reactions, including nucleophilic substitution, oxidative addition, and reductive elimination.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects, but it is believed to be relatively non-toxic and non-carcinogenic. This compound has been shown to have low acute toxicity in animal studies, and it is not expected to have any significant long-term health effects.
実験室実験の利点と制限
The main advantage of using 1-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene in lab experiments is its versatility and ease of use. This compound is a stable compound that can be easily synthesized and purified, making it a convenient starting material for a wide range of reactions. However, this compound is also relatively expensive and may not be suitable for large-scale industrial applications.
将来の方向性
There are several potential future directions for research on 1-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene. One area of interest is in the development of new synthetic methodologies that use this compound as a starting material. Another area of interest is in the use of this compound as a ligand in metal-catalyzed reactions, where it has shown promising results. Finally, there is also potential for the use of this compound in the development of new drugs and therapeutic agents, although further research is needed in this area.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a versatile and stable compound that can be easily synthesized and purified, making it a convenient starting material for a wide range of reactions. While further research is needed to fully understand the mechanism of action and potential applications of this compound, it is clear that this compound has significant potential for future scientific research.
合成法
The synthesis of 1-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene involves the reaction of 2,6-dimethylphenol with 2-bromoethyl 2-methoxyphenyl ether in the presence of a catalyst. The resulting product is then subjected to further reaction with 2-bromoethyl ethoxy ether to yield this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions to ensure high yields and purity.
科学的研究の応用
1-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of interest is in the field of organic synthesis, where this compound can be used as a starting material for the synthesis of a wide range of compounds. This compound has also been studied for its potential use as a ligand in metal-catalyzed reactions, where it has shown promising results.
特性
IUPAC Name |
1-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO3/c1-12-10-13(2)17(14(18)11-12)21-9-8-20-16-7-5-4-6-15(16)19-3/h4-7,10-11H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APKFDYKACMSEOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCCOC2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



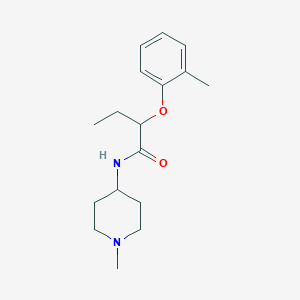
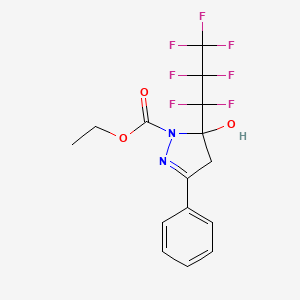
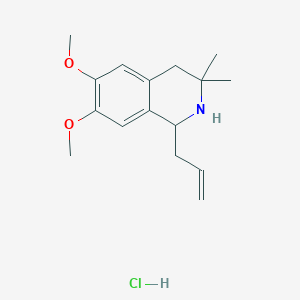
![N,N'-(3,3'-dimethyl-4,4'-biphenyldiyl)bis[2-(4-methoxyphenyl)acetamide]](/img/structure/B5129434.png)
![N-(3-fluorophenyl)-N'-{1-[1-(2-methyl-3-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B5129436.png)
![N-[2-(2-methoxyphenoxy)ethyl]-4-phenoxybenzamide](/img/structure/B5129451.png)

![N-butyl-N'-{4-[3-(4-methylphenyl)-1-adamantyl]-1,3-thiazol-2-yl}urea](/img/structure/B5129468.png)
![N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5129483.png)
